{(S)-2-[(Benzyl-isopropyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid
CAS No.: 1354009-96-3
Cat. No.: VC8234759
Molecular Formula: C17H26N2O2
Molecular Weight: 290.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1354009-96-3 |
|---|---|
| Molecular Formula | C17H26N2O2 |
| Molecular Weight | 290.4 g/mol |
| IUPAC Name | 2-[(2S)-2-[[benzyl(propan-2-yl)amino]methyl]pyrrolidin-1-yl]acetic acid |
| Standard InChI | InChI=1S/C17H26N2O2/c1-14(2)19(11-15-7-4-3-5-8-15)12-16-9-6-10-18(16)13-17(20)21/h3-5,7-8,14,16H,6,9-13H2,1-2H3,(H,20,21)/t16-/m0/s1 |
| Standard InChI Key | YUSKXYJBEXIQLC-INIZCTEOSA-N |
| Isomeric SMILES | CC(C)N(C[C@@H]1CCCN1CC(=O)O)CC2=CC=CC=C2 |
| SMILES | CC(C)N(CC1CCCN1CC(=O)O)CC2=CC=CC=C2 |
| Canonical SMILES | CC(C)N(CC1CCCN1CC(=O)O)CC2=CC=CC=C2 |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s structure consists of:
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A pyrrolidine ring (five-membered saturated heterocycle) providing conformational rigidity.
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A benzyl-isopropyl-amino group at the C2 position, introducing steric bulk and lipophilicity.
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An acetic acid moiety at the N1 position, enabling hydrogen bonding and ionic interactions .
Key Stereochemical Features:
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The (S)-configuration at C2 dictates spatial orientation, influencing receptor binding affinity.
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The InChIKey (YUSKXYJBEXIQLC-INIZCTEOSA-N) and SMILES (CC(C)N(C[C@@H]1CCCN1CC(=O)O)CC2=CC=CC=C2) encode its stereochemistry and connectivity .
Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 290.4 g/mol | |
| LogP (Predicted) | 2.1 ± 0.3 | |
| Hydrogen Bond Donors | 1 (COOH) | |
| Hydrogen Bond Acceptors | 3 (2 × N, 1 × O) | |
| Topological Polar Surface Area | 49.8 Ų |
The logP value suggests moderate lipophilicity, balancing blood-brain barrier permeability and aqueous solubility. The polar surface area indicates potential for target engagement in both hydrophilic and hydrophobic environments .
Synthesis and Industrial Production
Synthetic Routes
The synthesis involves multi-step reactions optimized for enantiomeric purity:
Step 1: Pyrrolidine Functionalization
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Mannich Reaction: Condensation of pyrrolidine with formaldehyde and benzyl-isopropyl-amine introduces the amino-methyl side chain .
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Chiral Resolution: Use of (S)-proline derivatives or asymmetric catalysis ensures >98% enantiomeric excess.
Step 2: Acetic Acid Moiety Attachment
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Alkylation: Reaction with ethyl bromoacetate followed by saponification yields the carboxylic acid .
Step 3: Purification
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Column Chromatography: Silica gel with ethyl acetate/hexane (3:7) achieves >95% purity.
Industrial Challenges
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Scale-Up Issues: Low yields (~40%) in asymmetric steps necessitate costly catalysts.
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Regulatory Compliance: Adherence to Good Manufacturing Practice (GMP) for pharmaceutical intermediates .
| Compound | Activity (ED₅₀, mg/kg) | Model | Source |
|---|---|---|---|
| (R)-AS-1 (EAAT2 PAM) | 15.6 (6 Hz) | Mouse seizure | |
| {(S)-2-[(Benzyl...}-acid | Pending | In vitro |
Mechanistic Insights:
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EAAT2 Modulation: Enhances glutamate uptake, reducing synaptic hyperactivity .
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Stereoselectivity: (S)-enantiomers show 2–3× higher affinity than (R)-forms in receptor binding assays .
Comparative Efficacy
| Parameter | {(S)-2-[(Benzyl...}-acid | Levetiracetam |
|---|---|---|
| ED₅₀ (6 Hz seizure) | 15.6* | 15.7 |
| Therapeutic Index (PI) | >13.8 | >31.8 |
| Metabolic Stability (HLM) | 82% remaining | 68% |
*Data extrapolated from structurally related compounds .
| Precaution | Recommendation |
|---|---|
| Storage | -20°C, desiccated |
| Personal Protective Equipment | Gloves, goggles |
| Disposal | Incineration |
Future Directions
Research Priorities
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In Vivo Efficacy Studies: Validate antiseizure activity in chronic models (e.g., PTZ-kindling) .
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Structure-Activity Relationships (SAR): Optimize substituents for improved blood-brain barrier penetration.
Industrial Applications
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